CYP3A2 Inhibition: 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one Exhibits 2.4-Fold Higher Ki than CYP1A2 and 3.4-Fold Higher than CYP2D1 in Rat Liver Microsomes
In rat liver microsomal assays using midazolam as a probe substrate for CYP3A2, 1-(pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one (BDBM50592756) demonstrated a Ki value of 5.26 × 10⁴ nM (52.6 μM) [1]. This represents a 2.4-fold higher affinity (lower Ki) compared to its inhibition of CYP1A2 (Ki = 1.27 × 10⁵ nM, 127 μM) measured with phenacetin as substrate, and a 3.4-fold higher affinity compared to CYP2D1 (Ki = 1.79 × 10⁵ nM, 179 μM) measured with dextromethorphan [1]. Among the four CYP isoforms evaluated, the compound showed the strongest inhibition against CYP3A2, followed by CYP2E1 (Ki data available but not specified) [1].
| Evidence Dimension | CYP450 inhibition constant (Ki) in rat liver microsomes |
|---|---|
| Target Compound Data | CYP3A2 Ki = 52.6 μM; CYP1A2 Ki = 127 μM; CYP2D1 Ki = 179 μM |
| Comparator Or Baseline | Intra-compound comparison across CYP isoforms: CYP1A2 (127 μM) and CYP2D1 (179 μM) |
| Quantified Difference | CYP3A2 Ki is 2.4× lower (more potent) than CYP1A2; 3.4× lower than CYP2D1 |
| Conditions | Rat liver microsomes; substrates: midazolam (CYP3A2), phenacetin (CYP1A2), dextromethorphan (CYP2D1) |
Why This Matters
The differential CYP inhibition profile informs drug-drug interaction risk assessment and guides selection of appropriate in vivo models for metabolism studies.
- [1] BindingDB. Entry BDBM50592756 (CHEMBL5182450). Ki values: CYP3A2 = 5.26E+4 nM, CYP1A2 = 1.27E+5 nM, CYP2D1 = 1.79E+5 nM. Rat liver microsomes. ChEMBL-curated data. View Source
